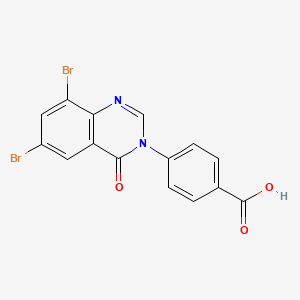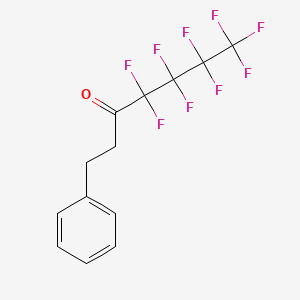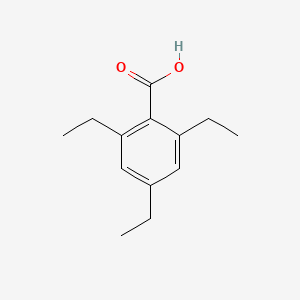
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves the following steps:
Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The dibromoquinazolinone is then coupled with benzoic acid or its derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the quinazolinone ring.
Oxidation: Higher carboxylic acids derived from the benzoic acid moiety.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its structural similarity to other bioactive quinazolinones.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid would depend on its specific application. Generally, quinazolinones exert their effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxoquinazolin-3(4H)-yl)benzoic acid: Lacks the bromine atoms, potentially less reactive.
6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)benzoic acid: Chlorine atoms instead of bromine, different reactivity and biological activity.
4-(6,8-Dimethyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Methyl groups instead of bromine, different steric and electronic effects.
Uniqueness
The presence of bromine atoms in 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid makes it more reactive and potentially more bioactive compared to its analogs. This can lead to unique interactions with biological targets and different chemical reactivity.
Propiedades
| 91164-37-3 | |
Fórmula molecular |
C15H8Br2N2O3 |
Peso molecular |
424.04 g/mol |
Nombre IUPAC |
4-(6,8-dibromo-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-9-5-11-13(12(17)6-9)18-7-19(14(11)20)10-3-1-8(2-4-10)15(21)22/h1-7H,(H,21,22) |
Clave InChI |
SIQCKCJCEKPLPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/no-structure.png)

![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

